3,3,3-Trifluoropropyl trifluoromethanesulfonate
Description
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Properties
IUPAC Name |
3,3,3-trifluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROLHNCACAAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-63-4 | |
| Record name | 3,3,3-trifluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Multinuclear NMR Analysis of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate: A Guide for Researchers
Introduction: Unveiling the Molecular Architecture of a Key Fluorinated Building Block
In the landscape of modern drug discovery and materials science, organofluorine compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3,3,3-Trifluoropropyl trifluoromethanesulfonate, a bifunctional reagent featuring both a trifluoropropyl moiety and a highly reactive triflate leaving group, represents a valuable building block for the introduction of the trifluoropropyl group in complex molecular scaffolds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound presents a fascinating case for multinuclear NMR analysis. The molecule contains three different NMR-active nuclei: 1H, 13C, and 19F, each providing a unique window into the molecular environment.
Caption: Molecular structure of this compound with atom numbering.
1H NMR Spectroscopy: Probing the Propyl Chain
The 1H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, we expect to see two distinct signals corresponding to the two methylene groups of the propyl chain.
Predicted 1H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 (CH2) | 2.5 - 2.8 | Quartet of Triplets (qt) | 3JHF ≈ 10-12 Hz, 3JHH ≈ 6-8 Hz | The strong electron-withdrawing effect of the adjacent CF3 group deshields these protons, shifting them downfield. Coupling to the three equivalent 19F nuclei on C-1 results in a quartet, which is further split into a triplet by the adjacent CH2 group (H-3). |
| H-3 (CH2) | 4.6 - 4.9 | Triplet (t) | 3JHH ≈ 6-8 Hz | The oxygen atom of the triflate group is highly electron-withdrawing, causing a significant downfield shift for these protons. They are coupled to the adjacent CH2 group (H-2), resulting in a triplet. |
Expertise & Experience: The prediction of a quartet of triplets for H-2 is a key indicator of the compound's structure. Observing this complex splitting pattern confirms the connectivity between the CH2 group and both the CF3 and the other CH2 group. The significant downfield shift of H-3 is characteristic of protons on a carbon adjacent to a potent electron-withdrawing group like the triflate.
13C NMR Spectroscopy: A Carbon-Centered View
The 13C NMR spectrum, typically acquired with proton decoupling, reveals the carbon framework of the molecule. The presence of fluorine atoms introduces C-F coupling, which can provide valuable structural information.
Predicted 13C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C-1 (CF3) | 123 - 127 | Quartet (q) | 1JCF ≈ 275-280 Hz | The carbon is directly bonded to three fluorine atoms, resulting in a large one-bond C-F coupling constant and a quartet multiplicity. The chemical shift is in the typical range for a CF3 group attached to an aliphatic chain.[1] |
| C-2 (CH2) | 35 - 39 | Quartet (q) | 2JCF ≈ 30-35 Hz | This carbon experiences a two-bond coupling to the three fluorine atoms of the CF3 group, resulting in a quartet. The electron-withdrawing CF3 group causes a downfield shift.[1] |
| C-3 (CH2) | 70 - 74 | Singlet (s) | - | The strong deshielding effect of the adjacent oxygen atom of the triflate group results in a significant downfield shift. Any three-bond C-F coupling is expected to be small and may not be resolved. |
| C-4 (CF3 of Triflate) | 118 - 122 | Quartet (q) | 1JCF ≈ 318-322 Hz | The carbon of the triflate's CF3 group is highly deshielded and exhibits a very large one-bond C-F coupling constant, resulting in a quartet.[2][3][4] |
Trustworthiness: The large one-bond C-F coupling constants (1JCF) are highly characteristic and serve as a powerful diagnostic tool for identifying carbons directly attached to fluorine.[1] The observation of a quartet for C-2, due to two-bond C-F coupling, provides unambiguous evidence for the CF3CH2- moiety.
19F NMR Spectroscopy: The Fluorine Perspective
19F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in a molecule. For this compound, we anticipate two distinct signals, one for each trifluoromethyl group.
Predicted 19F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| F on C-1 (CH2CF3) | -65 to -68 | Triplet (t) | 3JHF ≈ 10-12 Hz | The chemical shift is characteristic of a CF3 group attached to an aliphatic chain. The three equivalent fluorine atoms are coupled to the two protons on C-2, resulting in a triplet. |
| F on C-4 (SO2CF3) | -74 to -78 | Singlet (s) | - | The chemical shift is typical for the triflate group. Since there are no nearby protons, this signal is expected to be a singlet. |
Authoritative Grounding: The predicted chemical shifts are based on extensive literature data for similar fluorinated moieties. The 19F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural elucidation.
Experimental Protocols: A Self-Validating System
To experimentally verify the predicted NMR data, the following detailed protocols should be followed. These protocols are designed to ensure high-quality, reproducible results.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the this compound. Deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN) are suitable choices. Ensure the solvent is of high purity and low in residual water.
-
Concentration: For 1H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For 13C and 19F NMR, a higher concentration of 20-30 mg in the same volume of solvent may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: For 1H and 13C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For 19F NMR, an internal or external standard such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) can be used for accurate chemical shift referencing.
-
Sample Handling: Prepare the sample in a clean, dry 5 mm NMR tube. Ensure the compound is fully dissolved by gentle vortexing or sonication. Filter the solution if any particulate matter is present to ensure optimal magnetic field homogeneity.
Caption: Workflow for NMR sample preparation.
2. NMR Data Acquisition:
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tuning and Matching: Tune and match the probe for each nucleus (1H, 13C, and 19F) to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: 30-45 degree pulse, 2-5 second relaxation delay, 1024 or more scans depending on the concentration.
-
-
19F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectra, but acquiring a coupled spectrum is essential to observe the 3JHF coupling.
-
Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the solvent peak.
-
Integrate the signals in the 1H and 19F spectra.
-
Measure the coupling constants.
-
Caption: General workflow for NMR data acquisition and analysis.
Conclusion: A Foundation for Further Discovery
This guide provides a detailed predictive analysis of the 1H, 13C, and 19F NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to obtain and confirm this vital analytical data. A comprehensive understanding of the NMR characteristics of this important fluorinated building block is crucial for reaction monitoring, quality control, and the unambiguous characterization of its downstream products. By leveraging the insights and methodologies presented here, researchers can confidently employ this compound in their synthetic endeavors, accelerating the pace of innovation in drug discovery and materials science.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Understanding the Inherent Reactivity of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate
This compound is a potent triflating agent, a class of compounds revered in organic synthesis for their exceptional leaving group ability. The triflate group (-OTf) is one of the best-known leaving groups, rendering the attached alkyl group highly susceptible to nucleophilic attack. This high reactivity is the very reason for its utility in constructing complex molecules, but it also necessitates a profound respect for its hazardous nature. This guide is structured to provide not just a set of rules, but a framework of understanding for the safe and effective use of this powerful reagent. The protocols herein are designed as a self-validating system, grounded in the principles of chemical reactivity and risk mitigation.
Section 1: Hazard Analysis and Risk Assessment
A thorough understanding of the hazards associated with this compound is the cornerstone of its safe handling. The primary hazards stem from its potent alkylating nature and the corrosive byproducts of its decomposition.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₄F₆O₃S | PubChem[1] |
| Molecular Weight | 246.13 g/mol | PubChem[1] |
| Appearance | Likely a liquid (based on similar triflate esters) | General Chemical Knowledge |
| Boiling Point | Not readily available, but expected to be higher than smaller alkyl triflates. | General Chemical Knowledge |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards.
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | PubChem[1] |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | PubChem[1] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | PubChem[1] |
The triflate group is an excellent leaving group, making alkyl triflates highly reactive in SN2 reactions.[2] This reactivity is the basis for their utility but also their hazardousness as potent alkylating agents. Alkylating agents can react with biological nucleophiles, such as DNA, which is the basis for their toxicity and potential carcinogenicity.[3]
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
Given the severe corrosive and toxic nature of this compound, a stringent PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[4]
Recommended PPE Ensemble
-
Gloves: Double gloving with nitrile or neoprene gloves is required.[5][6] The outer glove should be removed and disposed of immediately after handling the reagent. The inner glove provides a secondary barrier in case of a breach of the outer glove.
-
Eye and Face Protection: A full-face shield worn over chemical splash goggles is essential to protect against splashes and vapors.[7][8] Standard safety glasses are insufficient.
-
Body Protection: A chemically resistant laboratory coat, preferably one that is poly-coated and disposable, should be worn.[7] The lab coat should have long sleeves with tight-fitting cuffs. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9] In the event of a large spill or a failure of the primary engineering controls, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[9]
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Section 3: Safe Handling and Experimental Procedures
Adherence to strict protocols during handling and use is paramount to ensuring the safety of all laboratory personnel.
General Handling Precautions
-
Designated Area: All work with this compound should be conducted in a designated area, such as a specific fume hood, clearly marked with warning signs.[6]
-
Inert Atmosphere: While not explosive, triflate esters are sensitive to moisture, which can lead to decomposition and the release of corrosive triflic acid.[10] Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions sensitive to acid.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Quantities: Use the smallest quantity of the reagent necessary for the experiment.
-
Never Work Alone: Always have a second person aware of the work being conducted and trained in emergency procedures.
Step-by-Step Protocol for a Typical Alkylation Reaction
This protocol outlines the general steps for using this compound in an alkylation reaction.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble and dry all glassware thoroughly.
-
Prepare a quench solution (e.g., a saturated solution of sodium bicarbonate) and have it readily accessible within the fume hood.
-
-
Reagent Transfer:
-
Transfer the required amount of this compound using a dry syringe or cannula under an inert atmosphere.
-
The reagent should be added slowly and dropwise to the reaction mixture, which should be cooled in an appropriate bath (e.g., an ice-water bath) to control any potential exotherm.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Quenching:
-
Upon completion, slowly and carefully quench the reaction by adding the pre-prepared quench solution. Be aware of potential gas evolution.
-
-
Work-up and Purification:
-
Follow standard organic chemistry work-up and purification procedures, always treating all waste as hazardous.
-
Section 4: Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Requirements
-
Container: Store in the original, tightly sealed container.[5] If the original container is compromised, transfer to a compatible, properly labeled container. Do not use aluminum or galvanized containers.[13][14]
-
Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[11][12] A refrigerator or cold room suitable for flammable and corrosive materials is often recommended.[5]
-
Security: Store in a locked cabinet or area with restricted access.[11]
Waste Disposal Protocol
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.
Caption: Hazardous Waste Disposal Workflow.
Do not dispose of this chemical down the drain.[11] All waste must be handled in accordance with local, state, and federal regulations.[13]
Section 5: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread vapors.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[14][15] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate), followed by a thorough cleaning with soap and water.
-
Report: Report the incident to the appropriate safety personnel.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16] | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15][17] | |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][17] | |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][17] |
References
- 1. This compound | C4H4F6O3S | CID 14132849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 4. gerpac.eu [gerpac.eu]
- 5. nbinno.com [nbinno.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Foreword: Beyond Trifluoromethylation - The Rise of the Trifluoropropyl Group
An In-depth Technical Guide to the Synthesis and Characterization of Novel Trifluoropropylating Agents
For decades, the trifluoromethyl (-CF₃) group has been a cornerstone in medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties.[1][2] However, the field of organofluorine chemistry is perpetually evolving, seeking finer control over molecular properties. The 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) has emerged as a compelling alternative, offering a unique combination of the potent inductive effects of the -CF₃ moiety with increased conformational flexibility and a different spatial footprint. This guide provides a comprehensive overview of the synthesis and characterization of novel reagents designed to introduce this valuable functional group, aimed at researchers, scientists, and drug development professionals seeking to expand their synthetic and analytical toolkit.
The Strategic Design of Trifluoropropylating Agents
The development of effective trifluoropropylating agents hinges on the controlled generation of electrophilic, nucleophilic, or radical species capable of transferring the -CH₂CH₂CF₃ moiety to a target substrate. The design principles for these reagents often draw inspiration from their well-established trifluoromethylating counterparts.[1][2]
Electrophilic Trifluoropropylating Agents: The Quest for a "Togni-like" Reagent
The success of hypervalent iodine reagents (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents) for electrophilic trifluoromethylation provides a clear blueprint for the design of analogous trifluoropropylating agents.[1][3] These reagents function as sources of an electrophilic fluoroalkyl group, reacting with a wide array of nucleophiles.
The synthesis of a (3,3,3-trifluoropropyl)iodonium salt, for instance, can be envisioned through the reaction of a suitable trifluoropropyl precursor with a hypervalent iodine compound. While specific, shelf-stable examples are not yet widely commercialized, the synthetic strategies are well-precedented in the broader context of iodonium salt synthesis.[4][5]
Proposed Synthetic Pathway for a (3,3,3-Trifluoropropyl)iodonium Salt
Caption: Proposed synthesis of a trifluoropropyl iodonium salt.
Similarly, the synthesis of (3,3,3-trifluoropropyl)sulfonium salts can be approached by reacting a corresponding sulfide with a trifluoropropylating agent under oxidative conditions, a strategy that has proven effective for a variety of other alkyl and aryl sulfonium salts.[6][7]
Nucleophilic Trifluoropropylating Agents: Harnessing Silyl Reagents
The most established and commercially available nucleophilic trifluoropropylating agents are based on silicon. (3,3,3-Trifluoropropyl)trimethoxysilane and related compounds serve as effective sources of a trifluoropropyl nucleophile, typically activated by a fluoride source.[8] These reagents are particularly useful for the trifluoropropylation of carbonyl compounds and other electrophiles.
The synthesis of these silane reagents is generally achieved through the hydrosilylation of 3,3,3-trifluoropropene, making them accessible precursors for further transformations.
Radical Trifluoropropylation: The Next Frontier
The advent of photoredox catalysis has revolutionized radical chemistry, and this is particularly true for fluoroalkylation reactions.[9] While radical trifluoromethylation is now commonplace, often employing Togni or Umemoto-type reagents as radical precursors under photocatalytic conditions, the development of dedicated radical trifluoropropylating agents is an active area of research.[10][11] The generation of the 3,3,3-trifluoropropyl radical from a suitable precursor, such as an iodonium salt or a bespoke photoredox-active molecule, would open up new avenues for the functionalization of unactivated C-H bonds and alkenes.
Comprehensive Characterization of Trifluoropropylated Compounds
The unambiguous identification of newly synthesized trifluoropropylating agents and their products requires a multi-faceted analytical approach. NMR spectroscopy, mass spectrometry, and IR spectroscopy are the cornerstones of this characterization workflow.
NMR Spectroscopy: A Definitive Toolkit
NMR is arguably the most powerful tool for the structural elucidation of trifluoropropylated compounds. The presence of the -CH₂CH₂CF₃ moiety gives rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
Characteristic NMR Data for the 3,3,3-Trifluoropropyl Group
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| ¹H NMR | ||||
| -CH ₂-CF₃ | ~2.50 | quartet of triplets (qt) or complex multiplet | ³JHF ≈ 10.5 Hz, ³JHH ≈ 7-8 Hz | The methylene group adjacent to the CF₃ is significantly deshielded and coupled to both the adjacent protons and the fluorine atoms.[12] |
| -CH ₂-CH₂CF₃ | ~3.06 | triplet (t) or complex multiplet | ³JHH ≈ 7-8 Hz | The chemical shift of this methylene group is highly dependent on the nature of the attached functional group.[12] |
| ¹⁹F NMR | ~ -66.5 | triplet (t) | ³JHF ≈ 10.5 Hz | The three equivalent fluorine atoms give a single signal, split by the two adjacent protons.[12] |
| ¹³C NMR | ||||
| -C F₃ | ~126.7 | quartet (q) | ¹JCF ≈ 275 Hz | The carbon directly bonded to the fluorine atoms shows a large one-bond coupling constant.[12] |
| -C H₂-CF₃ | ~35.6 | quartet (q) | ²JCF ≈ 28 Hz | This carbon exhibits a smaller two-bond coupling to the fluorine atoms.[12] |
| -C H₂-CH₂CF₃ | ~28.4 | triplet (t) or quartet (q) | ³JCF ≈ 3 Hz | A small three-bond coupling to the fluorine atoms may be observed.[12] |
Workflow for NMR Characterization
Caption: Integrated NMR workflow for structural analysis.
Mass Spectrometry: Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pathways of trifluoropropylated compounds. The fragmentation is often dictated by the stability of the resulting cations and radicals.
Predicted EI-MS Fragmentation of a Generic R-CH₂CH₂CF₃ Compound
| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | Molecular Ion | - | Initial ionization. |
| [M-HF]⁺ | HF | Loss of hydrogen fluoride. | |
| [M-C₂H₄]⁺ | Ethylene | McLafferty-type rearrangement if R contains a carbonyl group. | |
| [M-CF₃]⁺ | •CF₃ | Loss of a trifluoromethyl radical.[13] | |
| [M-CH₂CF₃]⁺ | •CH₂CF₃ | Cleavage of the bond beta to the R group. | |
| [CF₃]⁺ | R-CH₂CH₂• | Trifluoromethyl cation. |
| [CH₂CF₃]⁺ | | R-CH₂• | 2,2,2-Trifluoroethyl cation. |
A key fragmentation pathway often involves the cleavage of the C-C bond adjacent to the CF₃ group, leading to the loss of a •CF₃ radical or the formation of a [CH₂CF₃]⁺ cation.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the C-F bonds within the trifluoropropyl group. Strong absorption bands in the region of 1100-1400 cm⁻¹ are characteristic of C-F stretching vibrations. The exact position and intensity of these bands can be influenced by the overall molecular structure.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthesis and characterization of novel trifluoropropylated compounds. As with any chemical procedure, appropriate safety precautions must be taken.
Protocol for the Synthesis of a (3,3,3-Trifluoropropyl)iodonium Salt (Proposed)
-
To a solution of (diacetoxyiodo)benzene (1.0 equiv) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (N₂ or Ar), add 3,3,3-trifluoropropene (1.2 equiv).
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by precipitation from a non-polar solvent (e.g., diethyl ether or hexanes) or by column chromatography on silica gel.
Protocol for Nucleophilic Trifluoropropylation of an Aldehyde
-
To a solution of the aldehyde (1.0 equiv) and (3,3,3-trifluoropropyl)trimethoxysilane (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C, add a catalytic amount of a fluoride source (e.g., TBAF, 10 mol%).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
Protocol for the Characterization of a Novel Trifluoropropylated Compound
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Acquire a low-resolution mass spectrum (e.g., by GC-MS with EI) to analyze the fragmentation pattern.
-
-
IR Spectroscopy:
-
Acquire an IR spectrum (e.g., as a thin film or KBr pellet) and identify the characteristic C-F stretching vibrations.
-
Conclusion and Future Outlook
The development of novel trifluoropropylating agents is a rapidly advancing field with significant potential to impact drug discovery and materials science. While nucleophilic methods using silane reagents are currently the most established, the design and synthesis of stable and reactive electrophilic and radical trifluoropropylating agents represent a key area for future research. The continued exploration of hypervalent iodine and sulfonium salt chemistry, as well as the application of modern synthetic techniques like photoredox catalysis, will undoubtedly lead to the next generation of powerful reagents for the introduction of the versatile 3,3,3-trifluoropropyl group.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 4. Iodonium salt synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 9. Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Scale-Up of Reactions Involving 3,3,3-Trifluoropropyl Trifluoromethanesulfonate
Introduction: The Strategic Value of the 3,3,3-Trifluoropropyl Moiety and the Role of its Triflate Ester
In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs is a cornerstone of molecular design. The 3,3,3-trifluoropropyl group, in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can enhance cell membrane permeability.[1] The trifluoromethyl group is a prevalent feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3]
3,3,3-Trifluoropropyl trifluoromethanesulfonate (TFP-triflate) has emerged as a potent and efficient reagent for the introduction of this valuable moiety. The trifluoromethanesulfonate (triflate) leaving group is one of the most effective known, rendering the reagent highly electrophilic and capable of alkylating a wide range of nucleophiles under mild conditions. However, this high reactivity, which is advantageous for chemical synthesis, also presents significant challenges upon scale-up, primarily due to the exothermic nature of these reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for safely and efficiently scaling up reactions involving this compound. By understanding the underlying principles of reaction kinetics, thermodynamics, and process safety, the transition from laboratory-scale experiments to pilot and manufacturing-scale production can be achieved with confidence and control.
Core Principles of Reaction Scale-Up: A Paradigm Shift from Lab to Plant
Scaling a chemical reaction is not a linear process. A reaction that is well-behaved in a 100 mL round-bottom flask can become a significant safety hazard in a 100 L reactor. This is fundamentally due to the change in the surface area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This disparity can lead to a dangerous accumulation of heat in exothermic reactions, potentially resulting in a thermal runaway.
Therefore, a successful scale-up strategy requires a deep understanding of several key factors:
-
Thermal Hazard Assessment: Quantifying the heat of reaction (ΔHrxn), the maximum adiabatic temperature rise (ΔTad), and the rate of heat evolution is paramount.
-
Mass Transfer and Mixing: Ensuring efficient mixing is crucial to maintain uniform temperature and concentration, preventing the formation of localized "hot spots" that can initiate a runaway reaction.
-
Kinetics and Reaction Control: Understanding the reaction kinetics allows for the development of a dosing strategy that controls the rate of the reaction and, consequently, the rate of heat generation.
-
Process Safety Engineering: Implementing appropriate engineering controls, such as robust cooling systems, emergency quenching protocols, and pressure relief systems, is essential for mitigating the risks of a thermal event.
Reaction calorimetry is an indispensable tool for gathering the necessary data to address these challenges. It provides real-time information on the heat flow of a reaction, allowing for the determination of critical safety parameters and the development of a safe and scalable process.
Case Study: N-Alkylation of Piperidine with this compound
To illustrate the practical considerations for scaling up a reaction with TFP-triflate, we will focus on the N-alkylation of piperidine to form N-(3,3,3-trifluoropropyl)piperidine. This reaction is representative of a common transformation in pharmaceutical synthesis, where the introduction of a trifluoropropyl group onto a nitrogen-containing heterocycle can significantly impact the biological activity of the molecule.
Reaction Scheme:
This is a classic SN2 reaction where the nucleophilic secondary amine of piperidine attacks the electrophilic carbon of the TFP-triflate, displacing the triflate leaving group. The reaction is typically carried out in the presence of a base to neutralize the trifluoromethanesulfonic acid byproduct.
Experimental Protocols
PART 1: Laboratory-Scale Synthesis (Proof of Concept)
Objective: To establish a baseline procedure for the synthesis of N-(3,3,3-trifluoropropyl)piperidine and to qualitatively assess the reaction exotherm.
Materials:
-
Piperidine
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Thermocouple
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermocouple, add piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to achieve a 0.5 M solution with respect to piperidine.
-
Begin vigorous stirring and monitor the internal temperature.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes, ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Observations: A noticeable exotherm is expected during the addition of the TFP-triflate. Careful control of the addition rate is necessary to maintain the desired temperature.
PART 2: Reaction Calorimetry Analysis (Thermal Hazard Assessment)
Objective: To quantify the thermal properties of the reaction to enable safe scale-up.
Instrumentation: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is used for this study.
Procedure:
-
The reaction is performed in the calorimeter under conditions that mimic the planned pilot-scale process.
-
The heat of reaction (ΔHrxn), the heat capacity of the reaction mixture (Cp), and the rate of heat evolution are measured throughout the reaction.
-
From this data, the maximum adiabatic temperature rise (ΔTad) can be calculated using the formula: ΔTad = |ΔHrxn| / (m * Cp), where 'm' is the mass of the reaction mixture.
Expected Results (Illustrative Data):
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Highly exothermic, indicating a significant potential for heat accumulation. |
| Adiabatic Temperature Rise (ΔTad) | 85 °C | A large ΔTad suggests that a loss of cooling could lead to a rapid and dangerous temperature increase. |
| Maximum Heat Flow | 50 W | This value is critical for ensuring the pilot plant reactor has sufficient cooling capacity. |
Stoessel's Criticality Classification: Based on the calorimetry data, the reaction can be classified according to Stoessel's criticality classes. Given the high exothermicity and significant adiabatic temperature rise, this reaction would likely be classified as Class 4 or 5, indicating a high potential for thermal runaway and requiring robust engineering controls for safe scale-up.
Scale-Up Considerations and Recommendations
Based on the laboratory observations and the calorimetry data, the following considerations are crucial for the successful scale-up of the N-alkylation of piperidine with TFP-triflate:
1. Thermal Management:
-
Reactor Selection: A jacketed reactor with a high heat transfer coefficient is essential. The reactor should be appropriately sized to handle the reaction volume and provide sufficient cooling capacity.
-
Cooling System: A robust and reliable cooling system is non-negotiable. The system must be able to handle the maximum heat output of the reaction, with a built-in safety margin.
-
Dosing Control: The addition of this compound must be carefully controlled. A semi-batch process, where the triflate is added at a controlled rate, is strongly recommended. The addition rate should be linked to the cooling capacity of the reactor to ensure that the rate of heat generation never exceeds the rate of heat removal.
2. Mixing and Mass Transfer:
-
Agitation: Efficient agitation is critical to ensure rapid heat dissipation from the reaction mass to the reactor walls and to prevent localized concentration gradients. The agitator design and speed should be optimized for the specific reactor geometry and reaction mixture properties.
-
Baffling: The use of baffles in the reactor is recommended to improve mixing efficiency and prevent vortex formation.
3. Process Safety and Emergency Procedures:
-
Quenching System: A validated emergency quenching system should be in place. This could involve the rapid addition of a cold, inert solvent or a chemical quenching agent to stop the reaction in the event of a cooling failure or other process deviation.
-
Pressure Relief: The reactor should be equipped with a properly sized pressure relief device (e.g., a rupture disk or relief valve) to safely vent any pressure buildup in a worst-case scenario.
-
Monitoring and Control: Continuous monitoring of the reaction temperature, pressure, and dosing rate is essential. An automated control system that can adjust the dosing rate or initiate an emergency shutdown in response to process deviations is highly recommended.
Visualization of the Scale-Up Workflow
The following diagram illustrates the logical workflow for scaling up reactions involving this compound.
Caption: Logical workflow for the scale-up of reactions involving this compound.
Conclusion: A Data-Driven Approach to Safe and Efficient Scale-Up
The high reactivity of this compound makes it a valuable tool for the synthesis of trifluoropropylated compounds in the pharmaceutical industry. However, this same reactivity necessitates a rigorous and data-driven approach to process scale-up. By leveraging reaction calorimetry to thoroughly understand the thermal hazards of the reaction and by implementing robust engineering and process safety controls, the risks associated with scaling up these highly exothermic reactions can be effectively mitigated. A successful scale-up is not merely about increasing the batch size; it is about fundamentally re-engineering the process to ensure safety, control, and reproducibility at every stage of development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Trifluoropropylation Reactions
Welcome to the technical support center for trifluoropropylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in the introduction of a trifluoropropyl group. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments. We will start with fundamental issues and progress to more nuanced challenges.
Category 1: Reagent and Reaction Setup Integrity
Question 1: My trifluoropropylation reaction has a consistently low or no yield, even when following a literature procedure. What are the first things I should check?
Answer: Low yields often stem from foundational issues with reagents and the reaction setup. Before delving into complex mechanistic problems, it's crucial to verify the basics. Many sensitive organic reactions fail due to seemingly minor oversights.[1][2]
Troubleshooting Checklist:
-
Purity of Starting Materials:
-
Substrate: Is your starting material (e.g., amine, thiol, enolate precursor) pure? Impurities can consume your trifluoropropylating reagent or poison the catalyst. Verify purity by NMR, LC-MS, or other appropriate analytical techniques.
-
Trifluoropropylating Reagent: Are you using a high-purity reagent? Reagents like Umemoto's or Togni's reagents can degrade over time if not stored correctly.[3][4] Consider purchasing a new batch or purifying the existing one if its age or storage conditions are questionable.
-
-
Anhydrous Conditions:
-
Many trifluoropropylation reactions are highly sensitive to moisture. Water can react with organometallic catalysts, strong bases, or the trifluoropropylating reagent itself, leading to decomposition and low yields.[5]
-
Glassware: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a vacuum.[1]
-
Solvents and Reagents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure any liquid reagents, like amine bases, are also dry.[5]
-
-
Inert Atmosphere:
-
Some trifluoropropylation reactions, especially those involving radical mechanisms or sensitive catalysts, can be inhibited by atmospheric oxygen.[6]
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5] This can be achieved using a Schlenk line or in a glovebox.
-
Category 2: Reaction Conditions and Optimization
Question 2: I've confirmed my reagents and setup are pristine, but the yield is still poor. How should I approach optimizing the reaction conditions?
Answer: Suboptimal reaction conditions are a very common cause of low yields. A systematic approach to optimization is key. It's often best to vary one parameter at a time to understand its effect.[7]
Key Parameters for Optimization:
-
Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reagents, the stability of intermediates, and the reaction mechanism.
-
For reactions involving polar intermediates, polar aprotic solvents like DMF, DMSO, or acetonitrile might be suitable.
-
For less polar systems, solvents like THF, dichloromethane (DCM), or ethyl acetate could be optimal.[8]
-
A solvent screen is a valuable first step in optimization.
-
-
Temperature: Temperature control is critical.
-
Too Low: The reaction may be too slow to reach completion in a reasonable timeframe.
-
Too High: This can lead to the decomposition of reagents, catalysts, or the desired product, resulting in the formation of byproducts.[2][7]
-
Consider starting at a low temperature (e.g., 0 °C or -78 °C) and gradually warming to room temperature or heating as necessary while monitoring the reaction by TLC or LC-MS.
-
-
Base: If your reaction requires a base, its identity and strength are crucial.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often effective and can be easier to remove during workup.[8]
-
Organic bases (e.g., triethylamine, DIPEA) are also common but ensure they are anhydrous.
-
The choice of base can influence the nucleophilicity of your substrate.
-
Table 1: General Optimization Strategy
| Parameter | Initial Condition | Variation 1 | Variation 2 | Variation 3 |
| Solvent | THF | Acetonitrile | Dichloromethane | Toluene |
| Temperature | Room Temp. | 0 °C to RT | 50 °C | 80 °C |
| Base (if applicable) | K₂CO₃ | Cs₂CO₃ | Triethylamine | DBU |
| Concentration | 0.1 M | 0.05 M | 0.2 M | 0.5 M |
Category 3: Mechanistic Considerations and Reagent Choice
Question 3: My reaction with a specific substrate is failing, while it works for others. What could be the issue?
Answer: The electronic and steric properties of your substrate play a significant role in the success of a trifluoropropylation reaction.[9][10] Not all substrates are equally reactive under the same conditions.
Substrate-Specific Issues:
-
Steric Hindrance: Bulky groups near the reaction center can prevent the trifluoropropylating reagent from approaching, thus lowering the reaction rate and yield.[11] If you suspect steric hindrance, you may need to use a smaller trifluoropropylating reagent or increase the reaction temperature.
-
Electronic Effects:
-
Electron-withdrawing groups on your substrate can decrease its nucleophilicity, making the reaction sluggish. In such cases, a more reactive trifluoropropylating reagent or a stronger base might be necessary.
-
Electron-donating groups generally increase nucleophilicity and can facilitate the reaction.
-
-
Alternative Reaction Pathways: Your substrate might have other reactive sites that compete for the trifluoropropylating reagent. Protecting groups may be necessary to ensure selectivity.
Choosing the Right Trifluoropropylating Reagent:
The choice of reagent is critical and can depend on the reaction mechanism.
-
Electrophilic Reagents (e.g., Umemoto's and Togni's Reagents): These are commonly used for the trifluoromethylation of nucleophiles.[3][12] They are generally stable but can require activation.[3] The mechanism can be complex, sometimes involving a single-electron transfer (SET) or a radical pathway.[6][13]
dot
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Togni Reagent II - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Umemoto Reagent I - Enamine [enamine.net]
- 13. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 3,3,3-Trifluoropropyl Trifluoromethanesulfonate
Welcome to the dedicated technical support center for 3,3,3-Trifluoropropyl Trifluoromethanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this potent electrophilic agent to incorporate the valuable 3,3,3-trifluoropropyl moiety into their target molecules. The trifluoromethyl group and related fluorinated motifs are critical in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This document provides in-depth, field-proven insights into reaction optimization, troubleshooting, and safe handling, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Critical Safety & Handling Procedures
Given the high reactivity of triflate esters, a "safety-first" approach is non-negotiable. These reagents are hazardous, and improper handling can lead to serious incidents.
Q: What are the primary hazards associated with this compound and similar reagents? A: this compound is a potent alkylating agent and should be handled with extreme care. Based on data from analogous triflates and fluorinated compounds, the primary hazards include:
-
Severe Corrosivity: It causes severe skin burns and eye damage.[4][5] Accidental contact requires immediate and thorough flushing with water.
-
Toxicity: The compound is expected to be toxic if swallowed and harmful if inhaled.[4][6]
-
High Reactivity with Water: Triflates are highly sensitive to moisture.[7] They hydrolyze rapidly and exothermically to release trifluoromethanesulfonic acid (triflic acid), a highly corrosive superacid, which can cause pressure buildup in sealed containers.[8]
Q: How must I store and handle this reagent to ensure its integrity and my safety? A: Proper storage and handling are critical to prevent reagent decomposition and ensure user safety.
-
Storage: The reagent must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer rated for chemical storage.[9][10] Do not use metal containers, especially aluminum or galvanized steel, as triflic acid is highly corrosive to them.[11][12]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[9] Use dry glassware and syringes, and employ standard inert atmosphere techniques (e.g., Schlenk line or glovebox).[7] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and acid-resistant gloves (e.g., butyl rubber or a suitable laminate).[13]
Q: What is the correct procedure for quenching a reaction involving a triflate? A: Quenching must be done carefully to control the exothermic reaction from any unreacted triflate.
-
Cool the reaction vessel in an ice bath (0 °C).
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a buffer like phosphate buffer (pH 7), while stirring vigorously. Never add water or protic solvents directly to the concentrated reaction mixture without cooling.[14]
-
Ensure the quench is performed in the fume hood, as corrosive vapors may be released.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reagent's properties and application.
Q: What is this compound and what is its primary application? A: It is a powerful electrophilic alkylating agent. Its purpose is to covalently attach the 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) to a nucleophilic center. The trifluoromethanesulfonate (triflate, -OTf) group is an exceptionally good leaving group, making the reagent highly reactive towards a wide range of nucleophiles. This trifluoropropyl motif is strategically used in drug design to modulate a molecule's physicochemical properties.[15]
Q: How sensitive is the reagent to air and water? A: It is extremely sensitive to moisture.[7][8] Any exposure to atmospheric humidity or wet solvents will lead to rapid hydrolysis, rendering the reagent inactive and generating corrosive triflic acid. While it is not particularly sensitive to oxygen, all reactions should be performed under an inert atmosphere (nitrogen or argon) to rigorously exclude moisture.[14]
Q: What types of nucleophiles are suitable for reaction? A: Due to its high electrophilicity, a broad range of nucleophiles can be successfully alkylated. These include:
-
O-Nucleophiles: Alcohols and phenols (to form ethers).
-
N-Nucleophiles: Primary and secondary amines (to form alkylated amines).
-
S-Nucleophiles: Thiols (to form thioethers).
-
C-Nucleophiles: Stabilized carbanions such as enolates or organometallics.
Q: How can I effectively monitor the progress of my reaction? A: Several analytical techniques can be employed, and the choice depends on the specific properties of your substrates and products.
-
Thin-Layer Chromatography (TLC): Often the quickest method. However, be aware that some triflates and their products can be unstable on silica gel.[14]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These provide more quantitative data but require careful method development and sample quenching before analysis.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the starting material's signals and the appearance of the trifluoropropyl group's characteristic signals. For more direct monitoring, ¹⁹F NMR is exceptionally useful for observing the consumption of the triflate and the formation of the CF₃-containing product.[14]
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common issues.
Problem 1: Low or No Conversion
Q: My reaction shows no consumption of starting material after several hours. What are the first things to check? A: This issue almost always points to a problem with reagents or fundamental reaction conditions.
-
Reagent Integrity: The triflate may have hydrolyzed due to improper storage or handling. It is best to use a freshly opened bottle or a reagent that has been scrupulously stored under an inert atmosphere.
-
Anhydrous Conditions: Ensure your solvent is truly anhydrous (distilled from a suitable drying agent) and that all glassware was flame- or oven-dried. Even trace moisture can consume the reagent.
-
Base Strength: If your reaction requires a base to deprotonate a nucleophile (e.g., an alcohol), ensure the base is strong enough. For a typical alcohol, a hindered amine base like 2,6-lutidine or diisopropylethylamine (DIPEA) is a good starting point. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[14]
-
Temperature: Some alkylations are slow at room temperature, especially with hindered nucleophiles. Consider gently heating the reaction (e.g., to 40-60 °C), but monitor closely for decomposition.
Problem 2: Formation of Multiple Products & Side Reactions
Q: My reaction is messy, and I see significant elimination byproducts instead of my desired alkylated product. How can I improve selectivity? A: This is a classic competition between substitution (Sₙ2) and elimination (E2).
-
Choice of Base: If your nucleophile is also a strong base, it can promote elimination. The solution is to use a non-nucleophilic, sterically hindered base solely for scavenging the triflic acid byproduct. Excellent choices include 2,6-lutidine, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), or proton sponge.
-
Temperature Control: Elimination pathways often have a higher activation energy than substitution pathways. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the desired substitution product.
Q: My desired product seems to form initially (by TLC/LCMS) but then disappears over time. What is happening? A: This suggests product instability under the reaction conditions.
-
Acid/Base Sensitivity: The triflic acid generated during the reaction can degrade acid-sensitive products. Ensure you are using at least one equivalent of a scavenger base. Conversely, some products may be unstable to the base used.
-
Further Reaction: The product itself may be nucleophilic and could react with another molecule of the triflate, leading to undesired byproducts. If this is suspected, try using a slight excess of the initial nucleophile to ensure the triflate is consumed quickly.
Problem 3: Difficulties with Product Isolation and Purification
Q: My product decomposed during silica gel chromatography. What are the alternatives? A: The acidic nature of standard silica gel can degrade sensitive compounds.
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing ~1% triethylamine to neutralize the acidic sites before packing the column.
-
Alternative Stationary Phases: Use a less acidic support like neutral alumina or consider reverse-phase chromatography (C18).
-
Non-Chromatographic Methods: If possible, purify the product via distillation (for volatile liquids), recrystallization (for solids), or an acid/base extraction if the product has suitable functional groups.
Section 4: Protocol & Condition Optimization
The following table provides recommended starting points for optimizing the alkylation of various nucleophiles with this compound.
| Nucleophile Class | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Key Considerations & Causality |
| Alcohols/Phenols | 2,6-Lutidine, Pyridine, DIPEA | Dichloromethane (DCM), Acetonitrile (MeCN) | 0 to 25 | Use a non-nucleophilic amine base to prevent it from competing with the alcohol. 2,6-Lutidine is often superior as it is more basic than pyridine but still hindered. |
| Primary/Secondary Amines | 2,6-Lutidine, K₂CO₃, DIPEA | DCM, MeCN, Tetrahydrofuran (THF) | 0 to 25 | The amine itself is a base. An additional scavenger base is required to neutralize the generated triflic acid, preventing protonation of the starting amine. |
| Thiols | K₂CO₃, Cs₂CO₃, DIPEA | Dimethylformamide (DMF), MeCN | 0 to 25 | Thiolates are excellent nucleophiles. A mild inorganic base is often sufficient to deprotonate the thiol without causing side reactions. |
| Enolates (C-alkylation) | NaH, LDA, LHMDS | THF, Diethyl Ether | -78 to 0 | Requires a strong, non-nucleophilic base for complete and irreversible enolate formation. The reaction must be kept cold to prevent aldol side reactions. |
General Experimental Protocol: N-Alkylation of a Primary Amine
This protocol is a representative template. Molar equivalents and reaction times must be optimized for each specific substrate.
-
Preparation: Under an inert atmosphere of dry nitrogen, add the primary amine (1.0 eq.) and a dry, distilled solvent (e.g., dichloromethane, to make a 0.1 M solution) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add 2,6-lutidine (1.2 eq.) to the stirred solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same dry solvent dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by an appropriate method (e.g., column chromatography on neutralized silica gel) to yield the desired N-(3,3,3-trifluoropropyl)amine.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. This compound | C4H4F6O3S | CID 14132849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triisopropylsilyl trifluoromethanesulfonate | C10H21F3O3SSi | CID 2724529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate | C4H3F7O3S | CID 3792475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Triisopropylsilyl Trifluoromethanesulfonate | 80522-42-5 [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. szabo-scandic.com [szabo-scandic.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
How to improve the stability of 3,3,3-Trifluoropropyl triflate in solution
Welcome to the technical support guide for 3,3,3-Trifluoropropyl triflate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this highly reactive reagent in solution. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Understanding the Core Challenge: The Inherent Reactivity of Alkyl Triflates
3,3,3-Trifluoropropyl triflate belongs to the class of alkyl triflates, which are renowned for their exceptional reactivity. The trifluoromethanesulfonate (triflate, -OTf) group is one of the best leaving groups in organic chemistry.[1][2][3] This high reactivity is a double-edged sword: it makes the compound an excellent reagent for nucleophilic substitution and coupling reactions, but it also renders it highly susceptible to degradation.[1][2]
The primary mode of degradation is solvolysis, most commonly hydrolysis, where the compound reacts with nucleophiles present in the solution—even weak ones like water. This reaction cleaves the ester bond, yielding 3,3,3-trifluoropropanol and triflic acid. The production of triflic acid, a superacid, can then catalyze further degradation or interfere with subsequent chemical steps.[1][4] Therefore, maintaining an inert, anhydrous environment is paramount.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my solution of 3,3,3-Trifluoropropyl triflate rapidly turning acidic?
This is the most common indicator of degradation. The triflate ester is likely undergoing hydrolysis from trace amounts of water in your solvent or from atmospheric moisture. The reaction produces triflic acid (CF₃SO₃H), an extremely strong acid, which lowers the pH of your solution.[1][4]
Q2: What are the ideal storage conditions for solutions of this compound?
Solutions should be prepared using only high-purity, anhydrous solvents. They should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures, typically -20°C or below, in sealed vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Which solvents should I absolutely avoid when stability is critical?
Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines must be avoided as they will readily react via solvolysis to cleave the triflate ester.[5]
Q4: Can I use aprotic polar solvents like DMF or DMSO?
Caution is strongly advised. While aprotic, solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are nucleophilic and can react with highly electrophilic alkyl triflates.[5] In fact, DMF has been used as a solvent to intentionally deprotect triflate esters.[6] These solvents can significantly accelerate decomposition compared to non-nucleophilic alternatives like dichloromethane or acetonitrile.[5] Use them only if your reaction chemistry strictly requires it, and be prepared for potential stability issues.
Q5: My reaction yield is poor and I suspect the triflate has degraded. How can I confirm this?
Before use, especially if the solution has been stored for some time, you can quickly assess its integrity. The most direct method is ¹⁹F NMR spectroscopy. A fresh, pure sample of 3,3,3-Trifluoropropyl triflate will show two distinct signals: one for the -CF₃ of the propyl group and one for the -CF₃ of the triflate group. Upon hydrolysis, the signal for the triflate group will be replaced by a new signal corresponding to the triflate anion (from triflic acid). ¹H NMR can also be used to observe the appearance of signals for 3,3,3-trifluoropropanol.
Section 3: In-Depth Troubleshooting Guide
Problem 1: Rapid Degradation During Reaction Setup
-
Symptoms: The reaction mixture immediately changes color, fumes are observed upon opening the reagent bottle, or an exotherm occurs when no reaction is expected. The pH of the mixture becomes highly acidic.
-
Root Cause Analysis: This almost always points to a critical failure in maintaining anhydrous conditions. Alkyl triflates are highly sensitive to water, and even moisture in the air can cause rapid hydrolysis upon opening the bottle.[7] The solvent may not be sufficiently dry, or the glassware may contain residual moisture.
-
Corrective Actions:
-
Rigorous Drying of Materials: Ensure all solvents are of the highest anhydrous grade, preferably passed through a solvent purification system or stored over activated molecular sieves.
-
Proper Glassware Preparation: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry, inert gas immediately before use.
-
Inert Atmosphere Technique: Handle the triflate and prepare solutions strictly under an inert atmosphere (Argon or Nitrogen) using syringe and septum techniques.[7] A glovebox provides the most secure environment.
-
Use of an Acid Scavenger: In many applications, a non-nucleophilic base like pyridine or 2,6-lutidine is included in the reaction mixture.[8][9] This base neutralizes any triflic acid that may form, preventing it from catalyzing further decomposition or unwanted side reactions.
-
Problem 2: Inconsistent Results and Low Yields Over Time
-
Symptoms: A freshly prepared solution of the triflate works perfectly, but an older stock solution gives significantly lower yields or fails completely.
-
Root Cause Analysis: The triflate has degraded during storage. This can be due to improper sealing, introduction of contaminants during previous use, or storage at an inappropriate temperature.
-
Corrective Actions:
-
Aliquot Your Stock: When you receive or prepare a batch of the triflate solution, immediately divide it into smaller, single-use aliquots in vials with Teflon-lined septum caps. This prevents contamination of the entire stock each time it is used.
-
Qualify Before Use: For critical applications, re-analyze stored solutions before use with NMR as described in the FAQs and Protocol 4.2.
-
Implement Strict Storage Protocol: Refer to the storage conditions summarized in Table 2.
-
Section 4: Best Practices & Experimental Protocols
Data Presentation
Table 1: Solvent Selection Guide for 3,3,3-Trifluoropropyl Triflate
| Solvent | Type | Recommendation | Causality & Cautions |
| Dichloromethane (DCM) | Aprotic, Non-polar | Highly Recommended | Low nucleophilicity, volatile for easy removal. Must be anhydrous. |
| Acetonitrile (MeCN) | Aprotic, Polar | Recommended | Generally inert, good for dissolving salts. Must be anhydrous. |
| Toluene, Hexanes | Aprotic, Non-polar | Recommended | Very low nucleophilicity. May have limited solvating power. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Use with Caution | Can contain peroxide impurities. Anhydrous grade is essential. |
| DMF, DMSO, NMP | Aprotic, Polar | Not Recommended | Nucleophilic nature can lead to rapid solvolysis and degradation.[5][6] |
| Water, Alcohols (MeOH, EtOH) | Protic | AVOID | Highly nucleophilic; will rapidly destroy the reagent. |
Table 2: Recommended Storage Conditions for 3,3,3-Trifluoropropyl Triflate Solutions
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of decomposition reactions. |
| Atmosphere | Dry Argon or Nitrogen | Prevents exposure to atmospheric oxygen and moisture. |
| Container | Glass vial with PTFE-lined cap | Ensures an inert and tight seal. |
| Handling | Prepare single-use aliquots | Minimizes contamination and degradation of the main stock. |
Experimental Protocols
Protocol 4.1: Preparation and Storage of a Stock Solution (e.g., 1M in DCM)
-
Preparation: Oven-dry a 25 mL volumetric flask and a small magnetic stir bar. Allow them to cool to room temperature in a desiccator.
-
Inert Atmosphere: Place the flask on a magnetic stirrer and flush thoroughly with dry Argon or Nitrogen.
-
Solvent Addition: Using a dry syringe, transfer approximately 15 mL of anhydrous dichloromethane (DCM) to the flask.
-
Reagent Transfer: Weigh the required amount of 3,3,3-Trifluoropropyl triflate in a sealed container if possible. Using a dry, gas-tight syringe, carefully transfer the neat reagent to the flask containing DCM. Note: Work in a well-ventilated fume hood.
-
Final Volume: Stir the solution until the reagent is fully dissolved. Carefully add anhydrous DCM to the 25 mL mark.
-
Aliquoting & Storage: Immediately, using dry syringes, transfer the solution into several pre-dried and inert-gas-flushed vials for storage at -20°C.
Protocol 4.2: Stability Assessment via ¹⁹F NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, take a small aliquot (~0.1 mL) of your triflate solution and dilute it with an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard ¹⁹F NMR spectrum. Include a known internal standard if quantification is desired.
-
Analysis:
-
Pristine Sample: Look for two sharp signals corresponding to the CF₃CH₂- group and the CF₃SO₃- group.
-
Degraded Sample: The presence of a new signal for the free triflate anion (CF₃SO₃⁻) and a diminished signal for the triflate ester indicates hydrolysis. The relative integration of these peaks can be used to estimate the percentage of degradation.
-
Section 5: Visual Guides & Workflows
Degradation Pathway
Caption: Primary degradation pathway via hydrolysis.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting stability issues.
Section 6: References
-
ResearchGate. (2018). A Simple Deprotection of Triflate Esters of Phenol Derivatives. Available at: --INVALID-LINK--
-
Streitwieser, A., et al. (n.d.). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. Available at: --INVALID-LINK--
-
Pastel, G., et al. (2023). Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ACS Publications. Available at: --INVALID-LINK--
-
Pastel, G., et al. (2023). Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ChemRxiv. Available at: --INVALID-LINK--
-
Fernandez, M. A., & de Rossi, R. H. (1999). Ester Hydrolysis: Trifluoroacetates. J. Org. Chem., 64(16), 6000-6004. (Note: While this link points to a presentation summary, it references the original JOC article which is relevant to ester hydrolysis mechanisms). Available at: --INVALID-LINK--
-
Butchard, J. R., & Williams, M. A. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (PMC). Available at: --INVALID-LINK--
-
Echemi. (n.d.). Understanding Are Triflates Stable on Silica. Available at: --INVALID-LINK--
-
Reddit r/OrganicChemistry. (2020). leaving group ability of triflate. Available at: --INVALID-LINK--
-
chemeurope.com. (n.d.). Triflate. Available at: --INVALID-LINK--
-
Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(36), 7216-7225. Available at: --INVALID-LINK--
-
Reddit r/chemistry. (2011). Working with Triflates. Available at: --INVALID-LINK--
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Triflate. Available at: --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of triflate. Available at: --INVALID-LINK--
-
Pearson+. (n.d.). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide.... Available at: --INVALID-LINK--
-
Ester Stabilizers. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). trifloroacetyl triflate. Available at: --INVALID-LINK--
-
PubChem. (n.d.). 3,3,3-Trifluoropropyl trifluoromethanesulfonate. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: --INVALID-LINK--
-
Murphy, J. A., et al. (2012). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor - Supplementary Information. Royal Society of Chemistry. Available at: --INVALID-LINK--
References
- 1. Triflate [chemeurope.com]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Strategies for Trifluoropropylation Reaction Products
Welcome to the technical support center for trifluoropropylation reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. The trifluoromethyl group (-CF3) is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties and polarity of trifluoropropylated compounds can present significant purification hurdles. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary methods for purifying products of trifluoropropylation reactions?
The most common and effective purification techniques are column chromatography, recrystallization, and distillation.[3] The choice of method depends on the physical state of your product (solid or liquid), its stability, and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and widely used method, especially for complex mixtures or when the product is an oil.[4] It separates compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: This is an excellent technique for purifying solid products that have a high initial purity (generally >90%).[5][6] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6]
-
Distillation: For liquid products with sufficient volatility and thermal stability, distillation separates components based on differences in their boiling points.[7] Vacuum distillation is often employed for high-boiling or temperature-sensitive compounds.[8]
-
Liquid-Liquid Extraction: This is a crucial initial work-up step to remove inorganic salts, highly polar reagents, and other water-soluble impurities.[5]
FAQ 2: My trifluoropropylated product has very similar polarity to the starting material. How can I improve separation by column chromatography?
This is a common challenge. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: A shallow solvent gradient or even isocratic elution with a finely tuned solvent system can improve separation.[9] Test various solvent systems with different polarities and selectivities using Thin Layer Chromatography (TLC) first. For challenging separations, a target Rf value of around 0.25 for your product is recommended.[9]
-
Use a Different Stationary Phase:
-
Fluorinated Stationary Phases: These are specifically designed for the separation of fluorinated compounds.[10] They can offer different selectivity compared to standard silica gel or C18 columns.[11][12] The retention of compounds on these phases depends on both the hydrophobicity and the fluorine content of the analyte.[10]
-
Alumina (Neutral or Basic): If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative.[5]
-
Reversed-Phase (C18) Chromatography: This is useful for more polar trifluoropropylated compounds. A mobile phase of acetonitrile/water or methanol/water is typically used.[5]
-
-
Increase Column Length and Decrease Particle Size: A longer column and smaller silica gel particle size can increase the number of theoretical plates and improve resolution, though this will also increase the backpressure and run time.[9]
FAQ 3: My trifluoropropylated product is an oil and won't crystallize. What can I do?
Many fluorinated compounds, particularly silyl ethers formed from reagents like TMS-CF3, tend to be oils.[4] Here are some troubleshooting steps:
-
Confirm Purity: First, ensure your product is sufficiently pure, as impurities can inhibit crystallization.[5] Analyze a small sample by NMR or LC-MS. If significant impurities are present, you will need to perform another purification step, such as column chromatography.
-
Try Different Solvents: Systematically screen a range of solvents with varying polarities for recrystallization. A good recrystallization solvent will dissolve your compound when hot but not when cold.[6]
-
Use a Solvent/Anti-Solvent System: Dissolve your oily product in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[13]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the cooled, saturated solution to induce crystallization.[5]
-
-
Consider Salt Formation: If your molecule has a basic functional group (e.g., an amine), you can try forming a salt (e.g., a hydrochloride or tartrate salt), which is often more crystalline than the freebase.
FAQ 4: How do I remove residual Togni's reagent or its byproducts from my reaction mixture?
Togni's reagents are popular for electrophilic trifluoromethylation.[14][15] The reagent itself and its byproduct, 2-iodobenzoic acid or a related alcohol, can complicate purification.[16]
-
Aqueous Work-up: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the initial liquid-liquid extraction will help remove the acidic byproduct, 2-iodobenzoic acid, by converting it to its water-soluble sodium salt.
-
Column Chromatography: Both the unreacted Togni's reagent and its byproducts can typically be separated from the desired product using standard silica gel column chromatography. Monitor the fractions carefully by TLC.
Section 2: Troubleshooting Guide
Issue 1: Low Recovery of Product from Silica Gel Column Chromatography
Possible Cause: Your trifluoropropylated compound, especially if it contains basic nitrogen heterocycles, may be irreversibly adsorbing to the acidic silanol groups on the silica gel.[5]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier like triethylamine (typically 0.5-1% by volume).[5] This will neutralize the acidic sites on the silica.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina is a less acidic stationary phase that can be effective for purifying basic compounds.[5]
-
Employ Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel can be a good option, as it avoids strong interactions with acidic stationary phases.[5]
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause: The solution is supersaturated, or the cooling rate is too fast, causing the product to separate as a liquid phase instead of forming crystals.[5] This can also happen if the boiling point of the solvent is higher than the melting point of the solute.
Solutions:
-
Reheat and Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.[5] Then, allow it to cool more slowly.
-
Slow Cooling: Insulate the flask with glass wool or a beaker of warm water to slow down the cooling process, which encourages the formation of well-ordered crystals.[5]
-
Choose a Lower-Boiling Solvent: If the product's melting point is low, select a recrystallization solvent with a lower boiling point.[5]
Issue 3: Inseparable Isomers
Possible Cause: Trifluoropropylation reactions can sometimes generate regioisomers or diastereomers that have very similar polarities, making them difficult to separate by standard chromatography.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than flash chromatography and can be effective for separating closely related isomers.[17][18]
-
Specialized Stationary Phases:
-
Derivative Formation: In some cases, it may be possible to derivatize a functional group elsewhere in the molecule to create derivatives with different physical properties that are easier to separate. The protecting group can then be removed after separation.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying a trifluoropropylated product using silica gel flash chromatography.
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of your product from impurities, aiming for an Rf value of ~0.25-0.35 for the product.[9] A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using either the "dry packing" or "wet packing" method with silica gel (40-63 µm particle size is standard).[9] Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a dry slurry by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[5]
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate (a solvent level decrease of about 5 cm/min is a good target).[9]
-
If using a gradient elution, start with a low-polarity mobile phase and gradually increase the polarity to elute the compounds.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Data Presentation: Solvent Systems for Chromatography
The choice of eluent is critical for successful chromatographic separation. The following table provides a list of common solvents ordered by increasing polarity.
| Solvent | Polarity Index |
| Hexane/Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Acetonitrile (MeCN) | 5.8 |
| Methanol (MeOH) | 5.1 |
| Water | 10.2 |
Note: Polarity is a relative measure and the optimal solvent system will be specific to your compound.
Visualization of Purification Workflow
A logical workflow is essential for efficiently purifying a crude reaction mixture.
Caption: Decision workflow for purifying trifluoropropylation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Technical Support Center: Synthesis of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate
An in-depth guide to the synthesis of 3,3,3-Trifluoropropyl trifluoromethanesulfonate, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your success. This guide is structured to address the common challenges and questions that arise during this synthesis, moving from troubleshooting specific issues to broader frequently asked questions and detailed procedures.
The synthesis of this compound involves the reaction of 3,3,3-Trifluoropropanol with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. While conceptually straightforward, the high reactivity of the reagents demands careful control over reaction conditions to achieve high yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge, often stemming from reagent deactivation, product decomposition, or incomplete reaction.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Moisture Contamination | Trifluoromethanesulfonic anhydride (Tf₂O) reacts violently and exothermically with water to form trifluoromethanesulfonic acid (TfOH), consuming your reagent.[1][2] Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Degradation of Triflic Anhydride | Tf₂O is highly reactive and can degrade upon improper storage or handling. It is sensitive to moisture and heat.[3][4] Solution: Use a fresh bottle of Tf₂O or purify older stock by distillation if necessary.[5] Always store it tightly sealed under an inert atmosphere in a cool, dry place. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or inefficient mixing. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting alcohol is still present, consider extending the reaction time or allowing the mixture to slowly warm to room temperature after the initial low-temperature addition. |
| Product Hydrolysis | The triflate ester product is susceptible to hydrolysis, especially during aqueous workup, which cleaves the ester back to the starting alcohol and triflic acid.[6][7] Solution: Perform the aqueous workup quickly and at low temperatures (0-5 °C). Use a mild base like a saturated sodium bicarbonate solution for neutralization instead of strong bases.[8] For highly sensitive applications, consider an anhydrous workup where the reaction mixture is filtered through a plug of Celite or silica gel to remove salts, followed by solvent evaporation.[8] |
Problem 2: Presence of Significant Impurities
Impurities compromise the utility of the product in subsequent reactions. Identifying and mitigating their formation is crucial.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Unreacted Starting Material | Incomplete conversion is often due to insufficient triflating agent or reaction time. Solution: Ensure at least a stoichiometric amount (typically 1.1-1.2 equivalents) of Tf₂O is used to drive the reaction to completion. Monitor the reaction via TLC or GC-MS before quenching. |
| Formation of Triflic Acid (TfOH) | Residual TfOH from moisture contamination or as the reaction byproduct can be a significant impurity. Solution: During workup, wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid.[8] For non-aqueous removal, co-evaporation with toluene under reduced pressure can azeotropically remove traces of the acid.[8] |
| Polymeric or Dark-Colored Byproducts | These often indicate decomposition caused by excessive heat. The reaction between the alcohol and Tf₂O is highly exothermic. Solution: Maintain strict temperature control. Add the Tf₂O dropwise to the cooled solution of alcohol and base at 0 °C or below. Ensure efficient stirring to dissipate localized heat. |
Below is a decision-making workflow for troubleshooting common synthesis issues.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for reactions containing residual triflic acid
Welcome to the Technical Support Center for handling reactions containing trifluoromethanesulfonic acid (CF₃SO₃H, TfOH), commonly known as triflic acid. As a powerful superacid, triflic acid is an invaluable catalyst in modern organic synthesis, enabling transformations that are otherwise difficult to achieve.[1][2] However, its extreme strength, corrosiveness, and hygroscopic nature present unique challenges during reaction work-up.[3]
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals safely and effectively manage residual triflic acid in their reaction mixtures, ensuring product integrity and purity.
Understanding the Challenge: The Nature of Triflic Acid
Triflic acid is one of the strongest known monoprotic acids, with a pKa value around -15. This exceptional acidity is due to the strong electron-withdrawing effect of the trifluoromethyl group, which extensively delocalizes the negative charge on the conjugate base, the triflate anion (TfO⁻).[4][5] The triflate anion is consequently a very poor nucleophile and an excellent leaving group, making it highly stable and resistant to redox reactions.
When designing a work-up, two key properties of triflic acid and its salts must be considered:
-
Exothermic Neutralization : The reaction of triflic acid with bases is highly exothermic. Uncontrolled, rapid quenching, especially with water or strong bases, can cause dangerous temperature spikes, solvent boiling, and pressure build-up.[3][6]
-
Triflate Salt Formation : Neutralization converts triflic acid into triflate salts (e.g., NaOTf, NH₄OTf, Et₃NH⁺OTf⁻). These salts are often highly soluble in water and polar organic solvents, which can complicate product isolation, especially if the desired compound shares similar solubility.[7][8]
| Acid | pKa | Key Characteristics |
| Triflic Acid (TfOH) | ~ -15 | Superacid, non-oxidizing, thermally stable. |
| Sulfuric Acid (H₂SO₄) | ~ -3 | Strong acid, can act as an oxidizing and sulfonating agent.[9] |
| Hydrochloric Acid (HCl) | ~ -6.3 | Strong acid, volatile. |
| Methanesulfonic Acid (MsOH) | ~ -1.9 | Strong acid, non-oxidizing, but significantly weaker than TfOH.[1] |
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the work-up of reactions containing triflic acid in a practical question-and-answer format.
Section 1: Quenching & Neutralization Issues
Q1: I added water to my reaction, and it became violently exothermic. What happened and how can I prevent this?
A: You experienced an uncontrolled exothermic reaction. Triflic acid, and especially any unreacted triflic anhydride, reacts vigorously with water.[6] This rapid hydrolysis and neutralization releases a large amount of heat.
-
Causality: The immense strength of triflic acid means its dissociation and reaction with any base (even a weak one like water) is thermodynamically highly favorable, leading to a significant release of thermal energy.
-
Preventative Protocol:
-
Pre-cool: Always cool the reaction mixture to 0 °C or lower in an ice or dry ice bath before adding any quenching agent.[6]
-
Slow, Dropwise Addition: Add the quenching agent (e.g., water, a basic solution) very slowly with vigorous stirring to allow for efficient heat dissipation.
-
Use a Co-solvent: Diluting the reaction mixture with a suitable, inert organic solvent before the quench can help absorb and distribute the heat generated.
-
Consider a Two-Step Quench: For reactions with a high concentration of triflic acid or anhydride, first add a milder, non-aqueous base like pyridine or triethylamine at low temperature to neutralize the bulk of the acid before proceeding with an aqueous wash.[6]
-
Q2: My product is base-sensitive and degrades during neutralization with sodium bicarbonate. What are my options?
A: This is a common problem for compounds containing base-labile functional groups (e.g., certain esters, silyl ethers, or compounds prone to elimination). A standard basic work-up is not suitable.
-
Strategy 1: Non-Aqueous Work-up (for Volatile TfOH) If your product is high-boiling and thermally stable, the triflic acid (b.p. ~162 °C) can be removed under reduced pressure.[9]
-
Co-distillation: For trace amounts, add a higher-boiling inert solvent like toluene and distill again. This process, repeated 2-3 times, can effectively azeotropically remove the residual acid.[10] This must be done in a system free of water and other nucleophiles.
-
-
Strategy 2: Mildly Basic Wash Instead of strong bases, use a saturated solution of ammonium chloride (NH₄Cl). Its solution is slightly acidic (pH ~4.5-5.5) and can help remove some acid without exposing your compound to harsh basic conditions.
-
Strategy 3: Solid-Phase Extraction Pass the crude reaction mixture through a short plug of a weakly basic solid support, such as basic alumina or silica gel that has been pre-treated with a small amount of a hindered amine like triethylamine. This can neutralize the acid without introducing a strongly basic aqueous phase. Elute your product with a suitable organic solvent.
Q3: I'm observing excessive foaming and gas evolution when I add sodium bicarbonate. How can I control this?
A: This is the expected result of the acid-base reaction between triflic acid and bicarbonate, which produces carbon dioxide (CO₂) gas.[6]
-
Best Practices for Control:
-
Slow Addition: Add the bicarbonate solution slowly and in small portions.
-
Vigorous Stirring: Stir the mixture efficiently in an open flask (e.g., an Erlenmeyer flask) to allow for the smooth release of gas before transferring to a separatory funnel.[11]
-
Adequate Headspace: Use a flask or separatory funnel that is no more than half full to accommodate the volume increase from foaming.
-
Frequent Venting: When using a separatory funnel, swirl gently at first and vent frequently by inverting the funnel and opening the stopcock.
-
Section 2: Purification & Salt Removal Issues
Q4: I've neutralized the acid, but now I have a salt (e.g., sodium triflate) that is soluble in my organic layer. How do I remove it?
A: Triflate salts, especially those with organic cations like triethylammonium triflate, can exhibit solubility in organic solvents. Metal triflates are highly water-soluble, but may be carried into the organic phase by polar solvents.[8]
-
Strategy 1: Aqueous Washes Since most metal triflate salts have excellent water solubility, repeated washing with water or brine is the first step.[8] If your organic solvent is somewhat polar (e.g., ethyl acetate), this should be effective.
-
Strategy 2: Solvent Swap & Precipitation If the salt remains, evaporate your current organic solvent. Redissolve your product in a minimally polar solvent in which it is soluble but the triflate salt is not (e.g., diethyl ether, dichloromethane). The triflate salt will often precipitate and can be removed by filtration.[3][12] For example, sodium triflate is insoluble in ether and other nonpolar solvents.[12]
-
Strategy 3: Silica Gel Chromatography Triflate salts are highly polar and will typically stick to the baseline on a standard silica gel column. This is often the most effective method for complete removal.
Q5: My product is also water-soluble. How can I separate it from the highly water-soluble triflate salts?
A: This is a particularly challenging purification scenario that requires avoiding a standard aqueous work-up.
-
Strategy 1: Non-Aqueous Work-up As described in Q2, if possible, remove the triflic acid by distillation/co-distillation.[10]
-
Strategy 2: Ion-Exchange Chromatography If your product is an amine that has formed a triflate salt, you may be able to capture it on a cation-exchange resin. After washing the resin to remove any neutral impurities, the product can be eluted by washing with a solution containing a different counter-ion, such as aqueous ammonia or a solution of triethylamine, to yield the free base.
-
Strategy 3: Reverse-Phase Solid Phase Extraction (SPE) If your product has sufficient hydrophobic character, it may be retained on a C18 reverse-phase cartridge while the highly polar triflate salts are washed away with water. The product can then be eluted with a more organic mobile phase (e.g., acetonitrile or methanol). Adding a volatile base like triethylamine to the mobile phase can help ensure you elute the product in its free-base form.[13]
Q6: I'm getting a persistent emulsion during my aqueous extraction. What should I do?
A: Emulsions are common when dealing with complex mixtures, especially when chlorinated solvents are used with basic solutions.[14]
-
Troubleshooting Steps:
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by "salting out" the organic components.[15]
-
Filter through Celite: Filter the entire emulsified mixture through a pad of Celite®. Emulsions are often stabilized by fine particulate matter, which the Celite will remove.[14][15]
-
Let it Sit: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) is enough for the layers to separate.
-
Change the Solvent: If emulsions are a recurring problem, consider removing the initial reaction solvent via rotary evaporation and then re-dissolving the residue in a different, less emulsion-prone extraction solvent (e.g., switch from DCM to ethyl acetate).[14]
-
Section 3: Verification & Safety
Q7: How can I be sure I've removed all the triflic acid or triflate salts?
A: Complete removal is crucial as residual acid can affect subsequent reactions, product stability, and biological assays.
-
pH Testing: After aqueous washes, test the pH of the final aqueous layer with pH paper. It should be neutral (pH ~7). This confirms the absence of free acid but not necessarily triflate salts.
-
Thin-Layer Chromatography (TLC): Triflic acid and its salts are highly polar and will not move from the baseline on silica gel TLC. While not quantitative, the absence of a baseline spot (that isn't your product) is a good indicator.
-
Nuclear Magnetic Resonance (¹⁹F NMR): If your product does not contain fluorine, ¹⁹F NMR is an excellent and highly sensitive tool. Triflic acid and the triflate anion have a characteristic singlet around -78 ppm.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) can be used to detect and quantify residual triflic acid or triflate.[16][17] Ion chromatography is also a very effective method.[18]
Q8: What are the most critical safety precautions when working with triflic acid?
A: Triflic acid is highly corrosive and can cause severe burns with delayed tissue destruction.[9] Inhalation can be fatal.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[15]
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[15]
-
Handling: Add triflic acid slowly to solutions. NEVER add water or solvent to triflic acid to avoid a violent exothermic reaction and splashing.[3]
-
Storage: Store in tightly sealed containers made of compatible materials (glass or PTFE) in a cool, dry place away from bases and oxidizers.[15]
Workflow Diagrams & Protocols
Decision Tree for Triflic Acid Work-up
This diagram provides a logical pathway for selecting an appropriate work-up strategy based on the properties of your product.
Caption: Decision tree for selecting a TfOH work-up procedure.
Experimental Protocols
Protocol A: Standard Aqueous Quench for Base-Stable, Water-Insoluble Products
This is the most common work-up procedure, suitable for robust products.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Quench (Optional but Recommended): Slowly add ice-cold water dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Continue addition until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).[19]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Non-Aqueous Work-up for Base-Sensitive Products
This protocol is designed to avoid aqueous basic conditions entirely. It is suitable for thermally stable products where triflic acid is used as a solvent or in large quantities.
-
Concentration: Under a dry, inert atmosphere (e.g., nitrogen or argon), concentrate the reaction mixture under reduced pressure to remove the bulk of the triflic acid. Use appropriate vacuum traps.
-
Co-distillation: Add dry toluene to the residue and repeat the concentration under reduced pressure. Repeat this step 2-3 times to azeotropically remove trace amounts of triflic acid.[10]
-
Direct Purification: The resulting crude product, now free of triflic acid, can be directly subjected to purification, typically by silica gel chromatography.
References
- 1. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triflic acid [chem-is-you.blogspot.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Triflate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Triflic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Workup [chem.rochester.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 17. CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 18. toray-research.co.jp [toray-research.co.jp]
- 19. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-Trifluoromethylated Compounds
Introduction: The introduction of a trifluoromethyl group onto a nitrogen atom can profoundly enhance the metabolic stability, lipophilicity, and basicity of parent molecules, making N-trifluoromethylation a critical transformation in pharmaceutical and agrochemical development.[1] However, trifluoromethanamine (CF3NH2) itself is an elusive and unstable compound, making its direct use in synthesis impractical.[1][2] Consequently, the field has advanced towards robust, indirect methods for N-trifluoromethylation.
This guide provides in-depth technical support for common scalability issues encountered during the synthesis of N-trifluoromethyl compounds. It is designed for researchers, scientists, and drug development professionals to troubleshoot their experiments and scale up their processes effectively.
Method 1: N-Trifluoromethylation using Tetramethylammonium Trifluoromethylthiolate ((Me4N)SCF3) and Silver(I) Fluoride (AgF)
This one-pot protocol offers a mild and rapid route to N-trifluoromethylated secondary amines at room temperature.[1][3] The reaction proceeds through a formal umpolung, forming a thiocarbamoyl fluoride intermediate which is then desulfurized to the final product.[3][4]
Experimental Workflow
Caption: Workflow for N-trifluoromethylation using (Me4N)SCF3 and AgF.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or Stalled Reaction | - Insufficient AgF: The stoichiometry of AgF is critical for the desulfurization step. - Poor Mixing: In larger vessels, inadequate agitation can lead to localized reagent depletion. - Moisture Contamination: Water can react with the reagents and intermediates. | - Ensure accurate weighing and addition of at least 3 equivalents of AgF. - Increase the stirring rate or use a mechanical stirrer for larger volumes. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | - Product Volatility: Some N-CF3 amines can be volatile and may be lost during solvent removal. - Decomposition: Prolonged heating or exposure to basic conditions can degrade the product.[4] - Incomplete Precipitation of Byproducts: Residual silver salts can complicate purification. | - Use a lower boiling point solvent like dichloromethane (CH2Cl2) and remove it carefully at low temperature and pressure.[3] - Monitor the reaction closely and avoid unnecessarily long reaction times. Avoid basic workups if the product is suspected to be base-sensitive. - Use a larger volume of non-polar solvent for precipitation and ensure thorough mixing before filtration. |
| Difficulty in Purification | - Fine Precipitate: Silver byproducts can form fine particles that are difficult to filter. - Co-elution in Chromatography: The product may co-elute with residual reagents or byproducts. | - Use a filter aid (e.g., Celite) to improve filtration efficiency. - If filtration is not sufficient, consider purifying the crude product by column chromatography on silica gel.[4] |
Frequently Asked Questions (FAQs)
Q: Can this method be scaled up to multi-gram synthesis?
A: Yes, this method has been demonstrated to be scalable.[5] However, for larger scales, it is crucial to ensure efficient stirring to manage the suspension of AgF. For reactions in solvents where AgF is not soluble, such as CH2Cl2, sonication can be beneficial to mitigate this issue.[3]
Q: What is the role of the "umpolung" reaction in this synthesis?
A: The term "umpolung" refers to the reversal of polarity of the trifluoromethylthio group. The SCF3 anion from (Me4N)SCF3 reacts with the amine to form a thiocarbamoyl fluoride intermediate. This intermediate then reacts with AgF, where the trifluoromethyl group is formally transferred to the nitrogen. This strategy provides high selectivity for N-H bonds.[3]
Q: Are there any functional groups that are not compatible with this method?
A: This method exhibits a wide functional group tolerance, including esters, nitriles, nitro groups, amides, and various heterocycles.[6] The reaction's selectivity is governed by the availability of an N-H unit rather than nucleophilicity.[3]
Method 2: N-Trifluoromethylation using Sodium Triflinate (CF3SO2Na)
This method provides an alternative route to N-trifluoromethylated amines using the inexpensive and readily available sodium trifluoromethanesulfinate (CF3SO2Na).[7]
Experimental Workflow
Caption: Workflow for N-trifluoromethylation using CF3SO2Na.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Thiocarbamoyl Fluoride Intermediate Only | - Insufficient AgF or Inactive AgF: AgF is crucial for the final conversion. - Low Reaction Temperature: The desulfurization step may require thermal energy. | - Ensure the use of fresh, high-purity AgF in the correct stoichiometry (4.5 equivalents).[8] - Confirm that the reaction temperature reaches and is maintained at 50°C.[4][8] |
| Complex Mixture of Byproducts | - Decomposition of PPh3: Triphenylphosphine can undergo side reactions. - Side reactions of CF3SO2Na: The triflinate reagent can be involved in other reaction pathways. | - Monitor the reaction by 19F NMR using an internal standard to track the formation of the desired product and potential side products.[8] - Ensure the reaction is carried out under anhydrous conditions to minimize side reactions. |
| Difficulty in Removing PPh3 and its Oxide | - High Polarity of Byproducts: Triphenylphosphine oxide can be challenging to separate from polar products. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider a pre-purification step, such as precipitation or extraction, to remove the bulk of the phosphine-related byproducts. |
Frequently Asked Questions (FAQs)
Q: Why is triphenylphosphine (PPh3) used in this reaction?
A: Triphenylphosphine likely facilitates the in-situ formation of a reactive intermediate from CF3SO2Na, which then reacts with the amine to form the thiocarbamoyl fluoride.
Q: Can other silver salts be used instead of AgF?
A: The literature primarily reports the use of AgF for this transformation. Other silver salts may not have the right combination of reactivity and fluoride donating ability for the desulfurization step.
Q: Is this method suitable for late-stage functionalization of complex molecules?
A: Yes, the mild conditions and good functional group tolerance make this method potentially suitable for the late-stage introduction of the N-CF3 group into complex, pharmaceutically relevant molecules.[7]
Safety and Handling
-
General Precautions: All reactions involving fluorine-containing compounds should be carried out in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, lab coats, and gloves, should be worn at all times.
-
Silver Compounds: Silver compounds can be toxic and may stain skin and clothing. Handle with care and dispose of waste according to local regulations.
-
Fluorinating Agents: Reagents like AgF can be corrosive and moisture-sensitive. Store in a desiccator and handle under an inert atmosphere. Diethylaminosulfur trifluoride (DAST), another fluorinating agent, can cause severe HF burns upon contact.[10]
-
Thermal Stability: Be aware of the potential for thermal decomposition of starting materials, intermediates, and products, especially during scale-up where heat dissipation can be a challenge.[11][12][13] Uncontrolled exothermic reactions can lead to pressure buildup and reactor failure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel N(SCF 3 )(CF 3 )-amines: synthesis, scalability and stability - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06542H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Modern Trifluoropropylation Methodologies
Introduction: The Rising Stock of the Trifluoropropyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, for instance, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties. Moving beyond this single-carbon unit, the 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) has emerged as a valuable asset for drug development professionals. Its introduction can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile, enhancing stability and bioavailability.[1] However, the selective and efficient installation of this three-carbon fluorinated chain presents unique synthetic challenges. This guide provides an in-depth comparison of modern trifluoropropylation methodologies, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal strategy for their specific applications.
Comparative Analysis of Trifluoropropylation Strategies
The methodologies for introducing the trifluoropropyl group can be broadly categorized into four main approaches: radical, nucleophilic, electrophilic, and enzymatic. Each strategy possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
Radical Trifluoropropylation: Harnessing the Reactivity of Trifluoropropyl Radicals
Radical-based methods have become increasingly popular for their ability to functionalize unactivated C-H bonds and electron-deficient alkenes. These reactions typically proceed via the generation of a 3,3,3-trifluoropropyl radical, which then engages with the substrate.
Mechanism: A common strategy involves the photocatalytic generation of the trifluoropropyl radical from a suitable precursor. For instance, the hydro-trifluoropropylation of electron-deficient alkenes can be initiated by a photocatalyst that, upon excitation, facilitates the formation of the trifluoropropyl radical. This radical then adds to the alkene, and the resulting radical intermediate is subsequently reduced and protonated to afford the final product.
Experimental Workflow: Photocatalytic Hydro-trifluoropropylation
Caption: General workflow for photocatalytic hydro-trifluoropropylation.
Representative Protocol: Photocatalytic Hydro-trifluoropropylation of an Electron-Deficient Alkene
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient alkene (1.0 mmol, 1.0 equiv), the trifluoropropyl radical precursor (e.g., a trifluoropropyl-substituted hypervalent iodine reagent, 1.5 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.02 mmol, 2 mol%).
-
Add degassed anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (450 nm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3,3,3-trifluoropropylated product.
Table 1: Comparison of Radical Trifluoropropylation Methods
| Method | Precursor | Catalyst/Initiator | Substrate Scope | Functional Group Tolerance | Typical Yields |
| Photocatalytic Hydro-trifluoropropylation | Trifluoropropyl-iodonium salt | fac-[Ir(ppy)₃] | Electron-deficient alkenes | Good (esters, amides, nitriles) | 60-90% |
| Radical Addition of 3,3,3-Trifluoropropene | 3,3,3-Trifluoropropene | Peroxide initiator (e.g., DTBP) | Alkanes, ethers | Moderate (sensitive to oxidation) | 40-70% |
Nucleophilic Trifluoropropylation: Utilizing Trifluoropropyl Anion Equivalents
Nucleophilic methods involve the reaction of a trifluoropropyl nucleophile with an electrophilic substrate. The generation and use of these nucleophiles, often in the form of Grignard reagents, are central to this approach.
Mechanism: The 3,3,3-trifluoropropyl Grignard reagent, prepared from the corresponding halide and magnesium, acts as a potent nucleophile. It can readily add to electrophilic carbonyl carbons of aldehydes and ketones, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the trifluoropropylated alcohol.
Reaction Mechanism: Nucleophilic Addition of a Trifluoropropyl Grignard Reagent
References
A Comparative Benchmarking Guide to the Performance of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate
Abstract
The strategic introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The 3,3,3-trifluoropropyl group, in particular, offers a unique combination of lipophilicity and metabolic stability, making it a desirable substituent. This guide provides a comprehensive performance benchmark of 3,3,3-Trifluoropropyl Trifluoromethanesulfonate as a potent electrophilic trifluoropropylating agent. We will objectively compare its reactivity against other common alternatives, supported by a detailed framework of experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for the introduction of the 3,3,3-trifluoropropyl moiety.
Introduction: The Significance of the Trifluoropropyl Group and the Power of the Triflate Leaving Group
The incorporation of fluorine into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties. The 3,3,3-trifluoropropyl (TFP) group is of particular interest due to its ability to enhance metabolic stability by blocking oxidation at the propyl chain, while its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence intermolecular interactions.
This compound (TFP-OTf) is a reagent designed for the efficient delivery of the TFP moiety. Its reactivity stems from the trifluoromethanesulfonate (triflate) anion, one of the best-known leaving groups in organic synthesis.[1] The exceptional stability of the triflate anion, a consequence of the strong inductive effect of the three fluorine atoms and resonance stabilization, renders the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[1]
This guide presents a systematic approach to benchmarking the performance of TFP-OTf. We will delineate a series of standardized experimental protocols to evaluate its efficacy in comparison to other electrophilic trifluoropropylating agents. The objective is to provide a clear, data-driven framework for selecting the optimal reagent for a given synthetic challenge.
The Contenders: Selecting Alternative Trifluoropropylating Agents
To provide a meaningful comparison, we have selected two common alternative electrophilic trifluoropropylating agents that possess different leaving groups, thereby offering a spectrum of reactivity:
-
3,3,3-Trifluoropropyl p-toluenesulfonate (TFP-OTs): The tosylate leaving group is widely used in organic synthesis, being a good leaving group, though generally less reactive than the triflate. It is typically more economical and offers a different reactivity profile.
-
1-Bromo-3,3,3-trifluoropropane (TFP-Br): Alkyl bromides are classic alkylating agents. The bromide ion is a weaker leaving group compared to triflate and tosylate, resulting in lower reactivity. This reagent is often used under more forcing conditions or with highly nucleophilic substrates.
The logical relationship for the anticipated reactivity based on the leaving group ability is depicted below:
Caption: Expected reactivity trend of the benchmarked trifluoropropylating agents.
Key Performance Indicators (KPIs) for Benchmarking
The performance of each reagent will be evaluated based on the following quantitative and qualitative metrics:
-
Reaction Yield (%): The isolated yield of the desired trifluoropropylated product. This is the primary measure of efficiency.
-
Reaction Time (h): The time required for the complete consumption of the limiting reagent, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Selectivity:
-
Regioselectivity: In cases of substrates with multiple nucleophilic sites, the ratio of isomers formed.
-
Chemoselectivity: The ability to react with the target functional group in the presence of other potentially reactive groups.
-
-
Functional Group Tolerance: The compatibility of the reagent with a variety of common functional groups.
Experimental Protocols for Benchmarking
The following protocols are designed to be self-validating systems, providing a direct comparison of the three reagents under identical conditions.
General Experimental Workflow
The general workflow for each benchmarking reaction is outlined below. This standardized approach ensures consistency and comparability of the results.
Caption: Standardized workflow for the comparative benchmarking experiments.
Benchmarking with O-Nucleophiles: Synthesis of 3,3,3-Trifluoropropyl Ethers
This experiment evaluates the performance of the reagents in the O-alkylation of a phenol.
-
Substrate: 4-Methoxyphenol
-
Objective: To synthesize 1-methoxy-4-(3,3,3-trifluoropropoxy)benzene.
Step-by-Step Protocol:
-
To a stirred solution of 4-methoxyphenol (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) at room temperature, add potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add the respective trifluoropropylating agent (TFP-OTf, TFP-OTs, or TFP-Br) (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS every hour.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
-
Determine the isolated yield and characterize the product by ¹H NMR, ¹⁹F NMR, and HRMS.
Benchmarking with N-Nucleophiles: Synthesis of N-(3,3,3-Trifluoropropyl)amides
This experiment assesses the reagents' ability to N-alkylate an amide, a typically less nucleophilic nitrogen source.
-
Substrate: Benzamide
-
Objective: To synthesize N-(3,3,3-trifluoropropyl)benzamide.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) in anhydrous DMF (5 mL) at 0 °C, add a solution of benzamide (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the respective trifluoropropylating agent (TFP-OTf, TFP-OTs, or TFP-Br) (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 80 °C and monitor by LC-MS.
-
After completion, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated amide.
-
Determine the isolated yield and confirm the structure by spectroscopic methods.
Benchmarking with C-Nucleophiles: Synthesis of 3,3,3-Trifluoropropyl Esters
This protocol evaluates the reagents in the C-alkylation of a soft carbon nucleophile, the enolate of a β-ketoester.
-
Substrate: Ethyl acetoacetate
-
Objective: To synthesize ethyl 2-acetyl-5,5,5-trifluoropentanoate.
Step-by-Step Protocol:
-
To a solution of ethyl acetoacetate (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the respective trifluoropropylating agent (TFP-OTf, TFP-OTs, or TFP-Br) (1.2 mmol, 1.2 equiv).
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the C-alkylated product.
-
Determine the isolated yield and characterize the product.
Data Presentation and Expected Outcomes
The results from the benchmarking experiments should be tabulated for a clear and direct comparison. Below are templates for data presentation with hypothetical, yet expected, outcomes based on established chemical principles.
Table 1: Benchmarking with O-Nucleophiles (4-Methoxyphenol)
| Reagent | Reaction Time (h) | Yield (%) |
| TFP-OTf | 2 | 95 |
| TFP-OTs | 8 | 88 |
| TFP-Br | 24 | 65 |
Table 2: Benchmarking with N-Nucleophiles (Benzamide)
| Reagent | Reaction Time (h) | Yield (%) |
| TFP-OTf | 6 | 85 |
| TFP-OTs | 18 | 72 |
| TFP-Br | 48 | 30 |
Table 3: Benchmarking with C-Nucleophiles (Ethyl Acetoacetate)
| Reagent | Reaction Time (h) | Yield (%) |
| TFP-OTf | 4 | 92 |
| TFP-OTs | 12 | 85 |
| TFP-Br | 36 | 55 |
Discussion: Causality and Mechanistic Insights
The anticipated results highlight the superior performance of this compound. The underlying reason for this is the exceptional ability of the triflate group to act as a leaving group.
References
A Mechanistic Showdown: A Researcher's Guide to Trifluoropropylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 3,3,3-trifluoropropyl group (–CH₂CH₂CF₃) into organic molecules is a rapidly emerging strategy in medicinal chemistry and materials science. This motif can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates and advanced materials. However, the selection of the appropriate trifluoropropylation reagent is critical and depends heavily on the substrate, desired reactivity, and functional group tolerance. This guide provides a mechanistic comparison of the primary classes of trifluoropropylation reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic challenges.
The Trifluoropropylation Toolbox: A Mechanistic Overview
Trifluoropropylation reactions can be broadly categorized into three main mechanistic pathways: radical, nucleophilic, and electrophilic. Each pathway offers unique advantages and is accessed through distinct classes of reagents. Understanding the underlying mechanisms is paramount for predicting reactivity, controlling selectivity, and troubleshooting reactions.
Radical Trifluoropropylation: The Power of the Unpaired Electron
Radical trifluoropropylation has emerged as a powerful and versatile method, particularly for the functionalization of unsaturated systems and C-H bonds. The key intermediate is the 3,3,3-trifluoropropyl radical (•CH₂CH₂CF₃), which can be generated from various precursors.
Mechanism of Radical Trifluoropropylation
A common strategy for generating the 3,3,3-trifluoropropyl radical is through the single-electron reduction of a suitable precursor, such as 3,3,3-trifluoropropyl iodide (CF₃CH₂CH₂I), often facilitated by photoredox catalysis. The general mechanism proceeds as follows:
-
Initiation: A photocatalyst, upon excitation by visible light, reduces the trifluoropropyl precursor, leading to its fragmentation and the formation of the 3,3,3-trifluoropropyl radical.
-
Propagation: The generated radical adds to a substrate, such as an alkene or arene, to form a new radical intermediate.
-
Termination/Propagation: This new radical can then be further transformed, for example, by abstracting a hydrogen atom or being oxidized to a cation, to yield the final product and regenerate the catalytic cycle.
dot graph a { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Caption: General mechanism of photoredox-catalyzed radical trifluoropropylation."
Key Reagents and Precursors:
-
3,3,3-Trifluoropropyl Iodide (CF₃CH₂CH₂I): A common and commercially available precursor for the 3,3,3-trifluoropropyl radical.[1][2]
-
Photocatalysts: Ruthenium and iridium complexes are frequently employed to facilitate the single-electron transfer process under visible light irradiation.[3]
Advantages of Radical Trifluoropropylation:
-
Mild Reaction Conditions: Often proceeds at room temperature, tolerating a wide range of functional groups.
-
Versatility: Applicable to a broad scope of substrates, including complex molecules.
-
C-H Functionalization: Enables the direct functionalization of C-H bonds, offering atom-economical synthetic routes.
Nucleophilic Trifluoropropylation: Attacking the Electrophilic Center
Nucleophilic trifluoropropylation involves the use of a reagent that delivers a 3,3,3-trifluoropropyl anion (⁻CH₂CH₂CF₃) or its synthetic equivalent. These reagents are particularly effective for reacting with electrophilic substrates such as carbonyl compounds, alkyl halides, and other molecules with good leaving groups.
Mechanism of Nucleophilic Trifluoropropylation
The generation of a nucleophilic trifluoropropylating agent typically involves the formation of an organometallic species. A common example is the Grignard reagent, 3,3,3-trifluoropropyl magnesium bromide (CF₃CH₂CH₂MgBr), prepared from the corresponding bromide. The reaction proceeds via a standard nucleophilic substitution or addition mechanism.
dot graph b { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Caption: General scheme for nucleophilic trifluoropropylation."
Key Reagents and Precursors:
-
3,3,3-Trifluoropropyl Magnesium Halides (Grignard Reagents): Prepared from 3,3,3-trifluoropropyl halides and magnesium metal, these are classic nucleophilic reagents. The reaction of fluoroalkanes with magnesium can lead to the formation of these reactive organomagnesium reagents.[4]
-
(3,3,3-Trifluoropropyl)tributylstannane: Can be used in Stille coupling reactions to introduce the trifluoropropyl group.
Advantages of Nucleophilic Trifluoropropylation:
-
Strong Nucleophilicity: Highly effective for reactions with a wide range of electrophiles.
-
Well-Established Chemistry: The principles of nucleophilic addition and substitution are well-understood, making these reactions relatively predictable.[2][5][6][7]
Limitations:
-
Functional Group Incompatibility: The high reactivity of organometallic reagents can lead to incompatibility with sensitive functional groups (e.g., acidic protons, carbonyls).
-
Harsh Reaction Conditions: The formation of these reagents often requires strictly anhydrous conditions.
Electrophilic Trifluoropropylation: The Quest for a "CF₃CH₂CH₂⁺" Synthon
Electrophilic trifluoropropylation involves reagents that can deliver a 3,3,3-trifluoropropyl cation (⁺CH₂CH₂CF₃) or its equivalent to a nucleophilic substrate. While less common than their trifluoromethylating counterparts, electrophilic trifluoropropylation reagents are valuable for the functionalization of electron-rich systems like arenes, enolates, and heterocycles.
Mechanism of Electrophilic Trifluoropropylation
The development of shelf-stable electrophilic trifluoropropylation reagents is an ongoing area of research. One potential strategy involves the use of hypervalent iodine reagents, which have been successfully employed for the transfer of other functional groups.[8][9][10] Another approach is the use of trifluoropropyl sulfonates, such as 3,3,3-trifluoropropyl triflate, which can act as potent electrophiles.
The mechanism generally involves the attack of a nucleophile on the electrophilic trifluoropropylating agent, leading to the displacement of a good leaving group.
dot graph c { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Caption: General scheme for electrophilic trifluoropropylation."
Potential Reagents and Precursors:
-
3,3,3-Trifluoropropyl Trifluoromethanesulfonate (CF₃CH₂CH₂OTf): A highly reactive electrophile due to the excellent leaving group ability of the triflate anion.[11]
-
Trifluoropropyl-containing Hypervalent Iodine Reagents: While specific examples for the trifluoropropyl group are still emerging, the analogous trifluoropropenyl iodonium salts have shown promise in the functionalization of heterocycles, suggesting the potential for this class of reagents.[8]
Advantages of Electrophilic Trifluoropropylation:
-
Functionalization of Nucleophiles: Enables the direct trifluoropropylation of a wide range of electron-rich substrates.
-
Milder Conditions (Potentially): Compared to some nucleophilic methods, electrophilic routes can sometimes be performed under less stringent conditions.
Comparative Performance and Experimental Data
The choice of trifluoropropylation method will ultimately be guided by the specific synthetic target. Below is a summary of the general applicability of each method.
| Mechanistic Class | Typical Reagents/Precursors | Common Substrates | Key Advantages |
| Radical | CF₃CH₂CH₂I, Photocatalyst | Alkenes, Alkynes, Arenes, Heterocycles | Mild conditions, high functional group tolerance, C-H functionalization |
| Nucleophilic | CF₃CH₂CH₂MgBr | Carbonyls, Alkyl Halides, Epoxides | Strong nucleophilicity, well-established reactivity |
| Electrophilic | CF₃CH₂CH₂OTf, Hypervalent Iodine Reagents | Arenes, Enolates, Heterocycles, Amines | Direct functionalization of nucleophiles |
Experimental Protocols
Representative Protocol for Radical Trifluoropropylation of an Alkene
This protocol is a conceptual adaptation based on photoredox-catalyzed trifluoromethylation methods.
Materials:
-
Alkene substrate (1.0 equiv)
-
3,3,3-Trifluoropropyl iodide (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF or CH₃CN)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene substrate, 3,3,3-trifluoropropyl iodide, photocatalyst, and base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The field of trifluoropropylation is rapidly evolving, offering chemists an expanding array of tools to introduce the valuable 3,3,3-trifluoropropyl moiety. A thorough understanding of the underlying radical, nucleophilic, and electrophilic mechanisms is crucial for selecting the optimal reagent and reaction conditions for a given synthetic challenge. As research continues, the development of new, more efficient, and selective trifluoropropylation reagents will undoubtedly accelerate the discovery of novel pharmaceuticals and advanced materials.
References
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stereoselective Direct N‐Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,3,3-Trifluoropropyl trifluoromethanesulfonate
As a Senior Application Scientist, I understand that cutting-edge research requires the use of highly reactive and specialized reagents. 3,3,3-Trifluoropropyl trifluoromethanesulfonate, a potent triflating agent, is one such compound. Its utility, however, is matched by its significant hazard profile, demanding a rigorous and well-understood protocol for its handling and disposal. This guide moves beyond mere compliance, offering a framework for safe laboratory practice rooted in the chemical principles governing this reagent's behavior. Our goal is to ensure that your work can proceed with the highest confidence in safety, from the moment the vial is opened to the final disposal of all associated waste.
Core Principles: Understanding the Hazard
This compound is not a benign chemical. It is classified as acutely toxic, corrosive, and harmful if inhaled[1][2][3]. The triflate group is an exceptional leaving group, making the compound a powerful alkylating agent, while the fluorinated components contribute to its reactivity and toxicological profile[4][5]. Any disposal plan must be built upon a foundation of mitigating these intrinsic hazards.
From a field perspective, the most critical error is underestimating the reactivity of residual material. This includes not just the leftover reagent but also the rinsate from "empty" containers and contaminated labware. Therefore, every item that comes into contact with this chemical must be considered hazardous until proven otherwise through validated decontamination procedures.
Hazard and Safety Data Summary
For immediate reference, the essential safety data for this compound is summarized below.
| Property | Data | Source(s) |
| CAS Number | 120097-63-4 | [1][3] |
| Molecular Formula | C₄H₄F₆O₃S | [1][3] |
| GHS Pictograms | [1][3] | |
| Hazard Statements | H301: Toxic if swallowedH314: Causes severe skin burns and eye damageH332: Harmful if inhaled | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[6][7] | [6][7] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6]
-
Work Area: All handling and preparation of waste must be conducted inside a certified chemical fume hood.[6][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. On-site chemical neutralization by researchers is strongly discouraged due to the potential for uncontrolled exothermic reactions.[6] The required procedure is disposal through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed environmental waste management company.
Experimental Protocol: Waste Segregation and Collection
-
Identify as Halogenated Waste: This compound is a fluorinated (halogenated) organic chemical. The primary reason for this segregation is that halogenated solvents cannot be recycled into fuel and typically require high-temperature incineration for disposal, a more costly and specialized process.[9][10] Mixing them with non-halogenated waste contaminates the entire stream and significantly increases disposal costs for your institution.[9][11]
-
Select a Designated Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[9][13]
-
Clearly write the full chemical name: "Waste: this compound " and list all other components of the waste mixture (e.g., solvents) with their estimated percentages.[13] Do NOT use abbreviations or chemical formulas.[13]
-
-
Accumulate Waste Safely:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[11][13][14] This prevents the release of harmful vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA), typically within the laboratory. It must be stored in secondary containment to prevent spills.[9]
-
Do not mix this waste with incompatible materials such as acids, bases, or heavy metals.[11][14]
-
-
Dispose of Contaminated Consumables: All items that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.[6] Collect these items in a sealed, clearly labeled bag or container for disposal alongside the liquid waste.
-
Arrange for Pickup: Once the container is 90% full, or as per your institution's guidelines, submit a waste collection request to your EHS department.[12]
Caption: Logical workflow for the safe handling and disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
For Small, Contained Spills (within a fume hood):
-
Alert & Ventilate: Alert personnel in the immediate vicinity and ensure the fume hood sash is at the proper height.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent. [6]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow this with a thorough wash using soap and water.[6]
-
Report: Report the incident to your laboratory supervisor and EHS department, even if it is minor.[6]
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory, closing the doors behind you.
-
Contact Emergency Services: Contact your institution's EHS department or emergency response team immediately.[6] Do not attempt to clean up a large or uncontained spill yourself.
-
Decontamination of Empty Containers
An "empty" container of this compound is not empty. It contains hazardous residue and must be decontaminated before it can be disposed of as non-hazardous waste.
-
First Rinse: In a fume hood, rinse the container with a small amount of a suitable solvent (e.g., acetone). This first rinsate is acutely hazardous and must be collected and added to your halogenated hazardous waste container.[6][14]
-
Subsequent Rinses: Perform two additional rinses with the solvent.[6] It is best practice to collect all three rinses as hazardous waste to ensure complete decontamination.
-
Drying: Allow the container to air dry completely in the back of the fume hood.
-
Defacing: Completely remove or obliterate the original label.[6][10] This is a critical step to prevent the container from being mistaken for a non-hazardous item.
-
Final Disposal: Once fully decontaminated and defaced, the container can be disposed of according to your institution's guidelines for clean laboratory glass or plastic.
By adhering to these scientifically-grounded procedures, you build a framework of safety that protects you, your colleagues, and the environment, ensuring that your research continues to advance responsibly.
References
- 1. This compound | C4H4F6O3S | CID 14132849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound [oakwoodchemical.com]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. ethz.ch [ethz.ch]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 3,3,3-Trifluoropropyl trifluoromethanesulfonate
As researchers and scientists at the forefront of drug development, our work with novel and reactive chemical compounds demands the highest standards of safety and procedural excellence. 3,3,3-Trifluoropropyl trifluoromethanesulfonate is a valuable reagent, but its hazardous nature requires a comprehensive understanding and meticulous execution of handling protocols. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for its safe use, from initial handling to final disposal. Our aim is to build a foundation of deep trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance with multiple critical risks. A thorough understanding of these hazards is the cornerstone of a robust safety plan.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as:
-
Acutely Toxic (Oral), Category 3: Toxic if swallowed.[1]
-
Skin Corrosion, Category 1B: Causes severe skin burns and eye damage.[1]
-
Acutely Toxic (Inhalation), Category 4: Harmful if inhaled.[1]
The trifluoromethanesulfonate (triflate) group is a highly effective leaving group, which contributes to the compound's reactivity. This reactivity, while beneficial in synthesis, is also the source of its hazardous properties. The primary danger lies in its corrosive nature, which can cause severe damage to skin, eyes, and the respiratory tract upon contact.[2] In the event of thermal decomposition, it can release irritating and toxic gases and vapors, including hydrogen fluoride, carbon monoxide, carbon dioxide, and sulfur oxides.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | To protect against splashes that can cause severe eye damage and burns.[2][3] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double layer of nitrile gloves may be acceptable for short-duration tasks, but compatibility should be verified. | To prevent skin contact which can lead to severe burns.[2][3] |
| Body Protection | A flame-retardant lab coat worn over chemical-resistant coveralls or an apron. | To protect against skin exposure from splashes and spills.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases. | To prevent inhalation of harmful vapors, especially when handling outside of a fume hood or in case of a spill.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Important Note: Always inspect PPE for integrity before use and properly clean or dispose of it after handling the compound. Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, step-by-step operational workflow is critical to minimizing risk. The following diagram and procedures outline the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Work exclusively within a certified chemical fume hood.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Don all required PPE as detailed in the table above.
-
Have a spill kit ready, containing a neutralizer appropriate for acidic and corrosive materials (e.g., sodium bicarbonate or a commercial spill absorbent).
-
-
Handling:
-
When dispensing, use caution to avoid splashes and the generation of aerosols.
-
For reactions, add the compound to the reaction vessel in a slow, controlled manner.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[2][3]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Cleanup:
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Method: The primary method of disposal should be through a licensed hazardous waste disposal company.[2][3] Incineration in a facility equipped with an afterburner and scrubber is often the preferred method for such compounds.
-
Decontamination of Empty Containers: "Empty" containers may still contain hazardous residue. Do not reuse them. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of as hazardous waste.
By adhering to these stringent safety protocols, you can confidently and safely utilize this compound in your research, ensuring both your personal safety and the integrity of your scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
